(2S)-2-[3-(furan-2-yl)prop-2-enamido]-3-phenylpropanoic acid
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Overview
Description
(2S)-2-[3-(furan-2-yl)prop-2-enamido]-3-phenylpropanoic acid is an organic compound that features a furan ring, a phenyl group, and an enamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[3-(furan-2-yl)prop-2-enamido]-3-phenylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid, phenylalanine, and appropriate reagents for amide bond formation.
Amide Bond Formation: The key step involves the formation of the enamido linkage. This can be achieved through coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, cost, and safety. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The enamido linkage can be reduced to form the corresponding amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or chemical reduction using NaBH₄ (sodium borohydride).
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like Br₂ (bromine) or HNO₃ (nitric acid).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Materials Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-[3-(furan-2-yl)prop-2-enamido]-3-phenylpropanoic acid would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[3-(thiophen-2-yl)prop-2-enamido]-3-phenylpropanoic acid: Similar structure but with a thiophene ring instead of a furan ring.
(2S)-2-[3-(pyridin-2-yl)prop-2-enamido]-3-phenylpropanoic acid: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in (2S)-2-[3-(furan-2-yl)prop-2-enamido]-3-phenylpropanoic acid imparts unique electronic and steric properties, potentially leading to different reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C16H15NO4 |
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Molecular Weight |
285.29 g/mol |
IUPAC Name |
(2S)-2-[3-(furan-2-yl)prop-2-enoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H15NO4/c18-15(9-8-13-7-4-10-21-13)17-14(16(19)20)11-12-5-2-1-3-6-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/t14-/m0/s1 |
InChI Key |
QSMRHXUZHXEHBK-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C=CC2=CC=CO2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
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